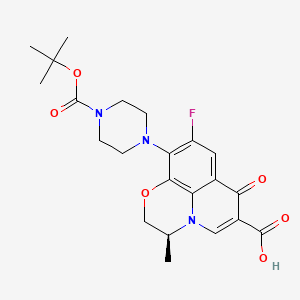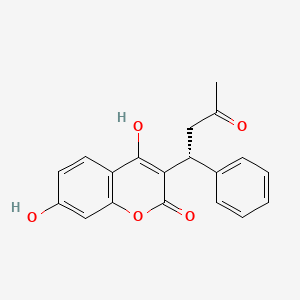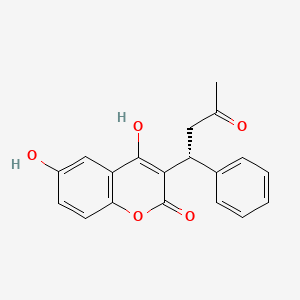![molecular formula C16H19N5O B590395 1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1797105-85-1](/img/structure/B590395.png)
1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as t-BMP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrazolo[3,4-d]pyrimidine family of heterocyclic compounds, which are characterized by their five-membered rings containing two nitrogen atoms. t-BMP has been studied for its ability to bind to proteins, its potential as a drug target, and its use as a fluorescent probe for imaging.
Scientific Research Applications
Protein Kinase Inhibition
This compound has been studied for its potential as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is a common feature in various diseases, including cancer. The pyrazolo[3,4-d]pyrimidine scaffold is particularly interesting due to its structural similarity to adenosine triphosphate (ATP), the energy currency of the cell, which is a substrate for many kinases .
Anticancer Activity
Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and tested for their anticancer properties . Some compounds with this core structure have shown activity against renal cancer cell lines, making them promising candidates for further drug development .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds . These structures are prevalent in many drugs and natural products due to their diverse pharmacological activities. The tert-butyl group in particular can be useful for increasing molecular stability and modifying pharmacokinetic properties .
Development of Src-family Tyrosine Kinase Inhibitors
As an ATP-competitive inhibitor, this compound has been used to develop inhibitors for Src-family tyrosine kinases. These kinases play a role in the regulation of cellular processes such as growth, differentiation, and survival. Selective inhibition of these enzymes can be therapeutic in diseases where they are overactive .
properties
IUPAC Name |
1-tert-butyl-3-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-16(2,3)21-15-12(14(17)18-9-19-15)13(20-21)10-7-5-6-8-11(10)22-4/h5-9H,1-4H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTHZWYQSRZYEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone](/img/structure/B590313.png)

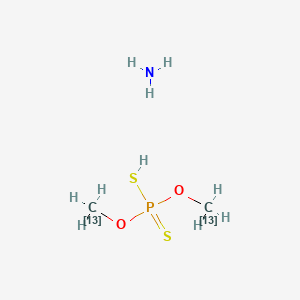

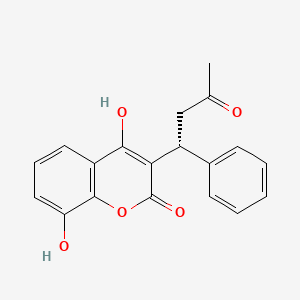
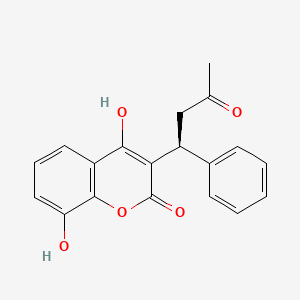
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)

